molecular formula C19H18FNO2S B2702891 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-fluoro-4-methoxybenzamide CAS No. 2034392-21-5

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-fluoro-4-methoxybenzamide

Cat. No.: B2702891
CAS No.: 2034392-21-5
M. Wt: 343.42
InChI Key: SOSYECZWLMSWKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-fluoro-4-methoxybenzamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives involves various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex due to the presence of multiple functional groups. The influence of functionalized arylpiperazines linked to benzo[b]thiophene moieties at C-2 has been analyzed .


Physical And Chemical Properties Analysis

Thiophene, a component of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Structural Characterization and Molecular Conformation

  • A study by Sagar et al. (2018) explored closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides. These compounds, bearing different substituents on the benzamide ring, were synthesized and structurally characterized. The study found that the fused six-membered ring adopts a half-chair conformation, with variations in molecular conformation and modes of supramolecular aggregation across different compounds (Sagar et al., 2018).

Radiosynthesis and Binding Affinity

  • Mertens et al. (1994) conducted a study on radiosynthesis of a new radioiodinated ligand for serotonin-5HT2-receptors. The compound demonstrated high affinity for 5HT2-receptors in vitro and showed preferential retention of radioactivity in rat brains enriched with 5HT2 receptors (Mertens et al., 1994).

Antiproliferative Activity Against Cancer Cells

  • Haridevamuthu et al. (2023) speculated that hydroxyl-containing benzo[b]thiophene analogs might possess antiproliferative activity against cancer cells. They found that these compounds show selectivity towards laryngeal cancer cells, enhancing antioxidant enzyme activity and reducing ROS production, which correlates with antiproliferative effects (Haridevamuthu et al., 2023).

Corrosion Inhibition

  • Fouda et al. (2020) investigated methoxy-substituted phenylthienyl benzamidines as corrosion inhibitors for carbon steel in hydrochloric acid medium. The derivatives showed increased effectiveness with concentration, obeying Langmuir adsorption isotherm and indicating a spontaneous adsorption process (Fouda et al., 2020).

Anticonvulsant Agents

  • Faizi et al. (2017) designed and synthesized a series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives as anticonvulsant agents. These compounds were found to be effective in electroshock and pentylenetetrazole-induced lethal convulsion tests (Faizi et al., 2017).

Apoptotic Cell Death Induction

  • Romagnoli et al. (2021) synthesized a series of 2-aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophenes as potent antiproliferative agents, which showed significant induction of apoptosis in colon carcinoma cells (Romagnoli et al., 2021).

Dual Action Antidepressant Drugs

  • Orus et al. (2002) synthesized some benzo[b]thiophene derivatives to obtain new dual antidepressant drugs, demonstrating in vitro 5-HT1A receptor affinity and serotonin reuptake inhibition (Orus et al., 2002).

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research could focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO2S/c1-12(9-14-11-24-18-6-4-3-5-15(14)18)21-19(22)13-7-8-17(23-2)16(20)10-13/h3-8,10-12H,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSYECZWLMSWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.